Cas no 953895-57-3 (2-(4-methylpiperazin-1-yl)cyclopentan-1-amine)

2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine is a cyclopentylamine derivative featuring a 4-methylpiperazine substituent, which enhances its potential as a versatile intermediate in pharmaceutical synthesis. The compound's structural framework combines a rigid cyclopentane core with a flexible piperazine moiety, offering opportunities for selective functionalization and stereochemical control. Its amine and tertiary nitrogen groups make it suitable for further derivatization, particularly in the development of bioactive molecules or ligands for medicinal chemistry applications. The presence of the methylpiperazine group may also influence solubility and binding affinity, making it valuable for drug discovery efforts. This compound is typically handled under controlled conditions due to its reactive functional groups.
2-(4-methylpiperazin-1-yl)cyclopentan-1-amine structure
953895-57-3 structure
Product Name:2-(4-methylpiperazin-1-yl)cyclopentan-1-amine
CAS No:953895-57-3
MF:C10H21N3
MW:183.293842077255
CID:1123025
PubChem ID:16781115
Update Time:2025-06-11

2-(4-methylpiperazin-1-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1-piperazinyl)-Cyclopentanamine
    • 2-(4-methyl-1-piperazinyl)Cyclopentanamine
    • 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine
    • AKOS009138738
    • DTXSID60588394
    • F2185-0781
    • starbld0030210
    • CS-0285371
    • EN300-1222170
    • 953895-57-3
    • DB-080224
    • TRANS-2-(4-METHYLPIPERAZIN-1-YL)CYCLOPENTANAMINE
    • Inchi: 1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3
    • InChI Key: RTMLKPUYZYOPKA-UHFFFAOYSA-N
    • SMILES: N1(CCN(C)CC1)C1CCCC1N

Computed Properties

  • Exact Mass: 183.173547683g/mol
  • Monoisotopic Mass: 183.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 32.5Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 242.4±8.0 °C at 760 mmHg
  • Flash Point: 99.4±13.2 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-(4-methylpiperazin-1-yl)cyclopentan-1-amine Security Information

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Additional information on 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine

Introduction to 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine (CAS No. 953895-57-3)

2-(4-methylpiperazin-1-yl)cyclopentan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 953895-57-3, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this amine derivative combines a cyclopentan ring with a piperazine moiety, which is a common pharmacophore in medicinal chemistry. The presence of the 4-methylpiperazin-1-yl group introduces specific electronic and steric features that can influence its biological activity, making it a valuable scaffold for designing novel therapeutic agents.

The synthesis of 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These synthetic approaches not only enhance the accessibility of the compound but also allow for modifications that can fine-tune its pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine. Research has indicated that this compound exhibits promising activities in several therapeutic areas. For instance, studies have suggested that it may possess properties relevant to central nervous system (CNS) disorders, including potential effects on neurotransmitter systems. The 4-methylpiperazine moiety is particularly noteworthy, as it is known to interact with various receptors and enzymes, which could be leveraged for developing treatments targeting neurological conditions such as depression, anxiety, and epilepsy.

Furthermore, the cyclopentan ring in 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine contributes to its overall pharmacokinetic profile. Computational modeling and experimental studies have shown that this structural feature can influence solubility, metabolic stability, and binding affinity. These factors are critical in determining the compound's suitability for further development into a clinical drug. By optimizing these parameters, researchers aim to enhance bioavailability and reduce adverse effects, thereby improving patient outcomes.

The exploration of 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine extends beyond CNS applications. Preliminary investigations have also highlighted its potential in addressing inflammatory and immunomodulatory disorders. The compound's ability to modulate key signaling pathways involved in inflammation suggests that it could serve as a lead compound for developing novel therapeutics. Additionally, its structural similarity to other known bioactive molecules makes it an attractive candidate for structure-based drug design approaches.

Recent advancements in analytical techniques have facilitated a deeper understanding of the chemical behavior of 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its molecular structure and dynamics. These insights have not only confirmed the identity of the compound but also provided valuable information for optimizing its synthesis and formulation.

The pharmaceutical industry has taken note of the promising attributes of 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine. Several companies are now engaged in preclinical studies to evaluate its efficacy and safety profiles. These studies involve rigorous testing in vitro and in vivo models to assess potential therapeutic benefits across various disease indications. The results from these trials will be crucial in determining whether this compound progresses to clinical development.

In conclusion, 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine (CAS No. 953895-57-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its synthesis through refined organic methodologies, combined with promising pharmacological findings, positions it as a compelling candidate for further research and development. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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